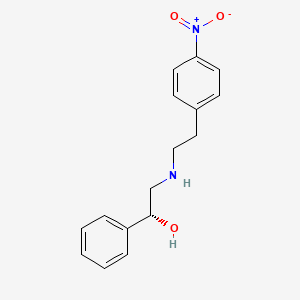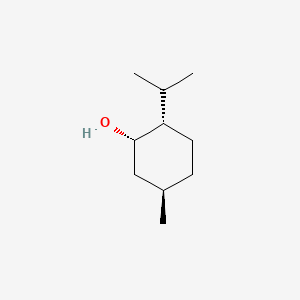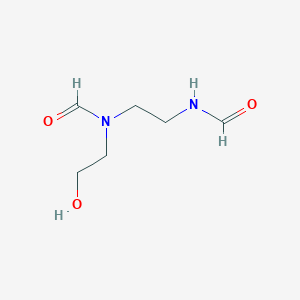![molecular formula C9H15NO5 B3023490 7-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1408076-09-4](/img/structure/B3023490.png)
7-Oxa-2-azaspiro[3.5]nonane oxalate
Übersicht
Beschreibung
7-Oxa-2-azaspiro[3.5]nonane oxalate, also known as this compound, is a cyclic organic compound with a molecular formula of C9H14O6. It is a white crystalline solid that is soluble in water. This compound has been used in scientific research for its ability to bind to certain proteins, as well as its ability to interact with enzymes and other biological molecules.
Wissenschaftliche Forschungsanwendungen
Probiotic and Oxalate-Degrading Bacteria
Oxalate, a compound found in many edible plants and a terminal metabolite in the liver of mammals, plays a detrimental role in human health. Probiotic oxalate-degrading bacteria in the mammalian gut can degrade oxalate, thus aiding in managing conditions like hyperoxaluria. Research by Karamad et al. (2022) highlights the environmental factors affecting the efficacy of these bacteria and suggests that probiotics can be an effective therapeutic tool in reducing oxalate levels in individuals with hyperoxaluria Karamad et al., 2022.
Energy Storage Materials
Transition metal oxalates are being investigated for their potential as energy storage materials due to their ability to act as carbon sinks and offer sustainable/greener alternatives. Yeoh et al. (2018) review the application of these materials in lithium-ion batteries, sodium ion batteries, supercapacitors, and redox flow batteries, highlighting their versatility and potential for improved electrochemical performance Yeoh et al., 2018.
Oxalate Decomposition in Nuclear Reprocessing
The decomposition of plutonium oxalate to plutonium dioxide is a critical step in nuclear reprocessing. Orr et al. (2015) review the thermal decomposition mechanisms of plutonium oxalates, focusing on the production of plutonium dioxide powder, a key component in nuclear fuel cycles. This study provides insights into the optimization of the decomposition process and the properties of the resulting plutonium dioxide Orr et al., 2015.
Oxalate Poisoning in Domestic Animals
The review by Rahman et al. (2013) on oxalate poisoning in domestic animals discusses the tolerance and performance aspects of animals exposed to oxalates. The study emphasizes the role of dietary oxalate in forming calcium oxalate and its impact on animal health, suggesting strategies to mitigate poisoning risks Rahman et al., 2013.
Immunotherapy for Stone Disease
Emerging research suggests that calcium oxalate, a common component of kidney stones, elicits a strong immunologic response. Dominguez-Gutierrez et al. (2020) explore the potential of immunotherapy in kidney stone prevention, highlighting the role of the immune system in calcium oxalate stone formation and suggesting strategies to modulate the immune response for therapeutic benefits Dominguez-Gutierrez et al., 2020.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMBQNRXPCQSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408076-09-4 | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)








![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)
![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)
